molecular formula C15H27NO4 B1396347 1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate CAS No. 1306739-64-9

1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate

Cat. No.: B1396347
CAS No.: 1306739-64-9
M. Wt: 285.38 g/mol
InChI Key: ACCSOWWLGHVVHE-UHFFFAOYSA-N
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Description

Systematic Nomenclature

  • IUPAC Name : 1-O-tert-butyl 2-O-methyl 2-propylpiperidine-1,2-dicarboxylate
  • CAS Registry : 1306739-64-9
  • Alternative Designations :
    • This compound
    • Methyl 1-(tert-butoxycarbonyl)-2-propylpiperidine-2-carboxylate

Structural Classification

  • Core Structure : Bicyclic piperidine with C2 quaternary center
  • Functional Groups :
    • Tert-butyl carbamate (Boc) at N1
    • Methyl ester at C2
    • Propyl substituent at C2
  • Stereochemistry : Exists as a racemic mixture unless synthesized via chiral auxiliary methods

Relation to Piperidine Derivative Family

As a member of the piperidine dicarboxylate subclass, this compound shares structural motifs with pharmacologically active agents while exhibiting unique reactivity:

Feature Common Piperidine Derivatives This Compound
Nitrogen Protection Boc, Cbz, Fmoc Boc at N1, methyl ester at C2
Ring Substitution Typically monosubstituted Disubstituted at C2 (propyl, ester)
Synthetic Applications Alkaloid synthesis Asymmetric catalysis, constrained peptide backbones

The 2-propyl/ester combination creates a steric environment that differentiates it from simpler piperidine carboxylates like 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate (CAS 167423-93-0). This substitution pattern enables unique reactivity in:

  • Ring-Opening Metathesis : The propyl group participates in strain-driven ring expansions
  • Dynamic Kinetic Resolution : Chiral center at C2 allows for stereoselective transformations
  • Solid-Phase Synthesis : Methyl ester facilitates resin loading in combinatorial chemistry

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 2-propylpiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-6-9-15(12(17)19-5)10-7-8-11-16(15)13(18)20-14(2,3)4/h6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCSOWWLGHVVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCCN1C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Typical Procedure for Boc Protection

  • Di-tert-butyl dicarbonate is added dropwise to a solution of the piperidine derivative in dichloromethane, often in the presence of a base such as triethylamine.
  • The reaction is carried out at ambient temperature and stirred overnight.
  • Workup involves washing with acid and brine, drying, and purification by column chromatography.
  • Yields typically range from 70% to 85% for Boc protection steps.

Esterification and Carboxylate Formation

  • Methyl and tert-butyl esters are introduced through esterification reactions or by using ester-functionalized starting materials.
  • Carbodiimide coupling agents such as 1-ethyl-(3-(3-dimethylamino)propyl)carbodiimide hydrochloride (EDCI) and catalysts like DMAP facilitate ester bond formation.
  • Typical reaction conditions involve stirring in dichloromethane at 20–40°C for 1.5 to 21 hours under inert atmosphere.
  • Purification is achieved by aqueous workup and flash chromatography, with yields reported up to 84%.

Representative Experimental Data Table

Step Reagents/Conditions Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, Et3N, DCM, rt, O/N 70–85 Standard nitrogen protection
Enolate Formation & Alkylation KOtBu, alkyl halide, toluene, 0°C to rt 60–80 Introduction of methyl/propyl substituents
Reduction Baker's yeast or hydride reagents, aqueous media 75–90 Stereoselective reduction of keto esters
Esterification EDCI, DMAP, MeOH/DCM, 20–40°C, inert atmosphere 79–84 Formation of methyl and tert-butyl esters

Research Findings and Notes

  • The use of baker's yeast for reduction offers an environmentally friendly, stereoselective route to hydroxy esters, which are valuable intermediates for further functionalization.
  • Organometallic strategies combined with asymmetric catalysis enable the synthesis of enantiomerically enriched piperidine derivatives, critical for pharmaceutical applications.
  • Protection strategies using Boc groups are well-established and provide stability during subsequent transformations.
  • Carbodiimide-mediated esterification is efficient and compatible with sensitive functional groups, facilitating the formation of the dicarboxylate esters.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analysis

  • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) or pyrrole (aromatic) derivatives. Piperidine offers greater conformational flexibility, impacting binding to biological targets .
  • Substituents :
    • Propyl Group : Unique to the target compound, enhancing lipophilicity and steric hindrance compared to ethyl or methyl analogs .
    • Fluorine/Hydroxyl : Fluorinated pyrrolidines (e.g., CAS 647857-74-7) improve metabolic stability, while hydroxylated piperidines (e.g., CAS 869564-46-5) increase polarity .
    • Ketone/Oxo Group : Introduces electrophilic character, enabling nucleophilic additions (e.g., CAS N/A in ).

Physicochemical Properties

  • Molecular Weight : Ranges from 229.27 (pyrrolidine analogs) to 351.14 g/mol (iodinated pyrrole), with the target compound at 277.7 g/mol .
  • Solubility : Hydroxyl and fluorine groups enhance aqueous solubility, while tert-butyl and propyl groups favor organic solvents .

Biological Activity

1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate (CAS No. 1306739-64-9) is a chemical compound with the molecular formula C15H27NO4 and a molecular weight of 285.38 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and biochemistry, due to its unique structural characteristics and biological activities.

Chemical Structure

The structure of this compound includes a piperidine ring substituted with tert-butyl and methyl groups, which significantly influence its biological properties. The presence of two carboxylate groups enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the use of piperidine derivatives and various alkyl substituents under controlled conditions to ensure purity and yield. Common synthetic routes may include:

  • Reactions with tert-butyl and propyl halides .
  • Use of catalysts to facilitate the formation of the piperidine ring.

The biological activity of this compound primarily arises from its ability to interact with specific biomolecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various physiological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against several bacterial strains through mechanisms that may involve membrane disruption or inhibition of metabolic pathways.

Neurotrophic Effects

Research indicates that compounds structurally similar to this compound may possess neurotrophic activities. For instance, studies on related compounds have demonstrated enhanced neurite outgrowth in neuronal cultures, suggesting potential applications in neuroprotection or neuroregeneration.

Table: Summary of Biological Activities

Activity Type Description References
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
NeurotrophicPromotes neurite outgrowth in neuronal cultures
Enzyme ModulationPotentially modulates enzyme activities in metabolic pathways

Antimicrobial Studies

In a recent study examining the antimicrobial efficacy of various piperidine derivatives, this compound was found to significantly reduce bacterial counts in vitro against strains such as Staphylococcus aureus and Escherichia coli. The study utilized standard broth microdilution methods to determine minimum inhibitory concentrations (MICs).

Neurotrophic Activity Research

Another investigation focused on the neurotrophic effects of similar piperidine compounds revealed that treatment with these derivatives led to a marked increase in neurite length and branching in cultured rat cortical neurons. This suggests a potential role for such compounds in treating neurodegenerative diseases.

Q & A

Q. What are the established synthetic routes for 1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate, and how do reaction conditions influence yields?

A common multi-step synthesis involves:

  • Step 1 : Lithium diisopropylamide (LDA) in THF/hexane at -78°C for deprotonation, followed by alkylation (e.g., propyl halide) .
  • Step 2 : Acidic hydrolysis (HCl/dioxane) to remove protecting groups, requiring precise temperature control (20–50°C) to avoid side reactions .
  • Step 3 : Palladium-catalyzed coupling (e.g., tert-butyl XPhos ligand) under inert atmosphere (40–100°C) for carboxylate functionalization .
    Yields are highly dependent on reaction time, temperature, and stoichiometry. For example, incomplete deprotonation in Step 1 reduces alkylation efficiency, while overexposure to HCl in Step 2 leads to ester hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

  • NMR : 1H^1H, 13C^{13}C, and 2D NMR (e.g., COSY, HSQC) to confirm regiochemistry and stereochemistry, especially for piperidine ring substituents .
  • Mass Spectrometry (HRMS) : Validate molecular weight and detect impurities (e.g., residual tert-butyl fragments) .
  • Chiral HPLC : Critical for resolving enantiomers if asymmetric synthesis is employed, as seen in related piperidine derivatives .

Q. What safety precautions are essential when handling this compound?

  • GHS Hazards : Classified as H302 (acute oral toxicity), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store at 2–8°C under inert gas (e.g., N2_2) to prevent ester hydrolysis or oxidation .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, particularly for chiral centers in the piperidine ring?

  • Chiral Auxiliaries : Use enantiopure starting materials, such as (2R,4R)-configured intermediates, to direct stereochemistry via steric effects .
  • Asymmetric Catalysis : Palladium/tert-butyl XPhos systems enable enantioselective coupling (e.g., 90% ee achieved in analogous reactions) .
  • Kinetic Resolution : Enzymatic acylation/hydrolysis (e.g., lipase-mediated) separates diastereomers in multi-step syntheses .

Q. What strategies mitigate low yields in key steps like Dieckmann cyclization or azide reduction?

  • Dieckmann Cyclization : Optimize base strength (e.g., K2_2CO3_3 vs. NaH) and solvent polarity (DMF enhances cyclization efficiency). In one study, yield improved from 28% to 36% by adjusting base stoichiometry .
  • Azide Reduction : Use Staudinger conditions (PPh3_3/H2_2O) instead of catalytic hydrogenation to avoid over-reduction. Monitor reaction progress via IR (disappearance of azide peak at ~2100 cm1^{-1}) .

Q. How do substituents (e.g., fluorine, allyl groups) impact the compound’s reactivity in medicinal chemistry applications?

  • Fluorine Substituents : Increase metabolic stability and modulate pKa_a. Fluorinated analogs (e.g., 4,4-difluoro derivatives) require specialized coupling agents (EDC/HOBt) to avoid defluorination .
  • Allyl Groups : Enable post-synthetic modifications (e.g., ozonolysis for aldehyde introduction). However, allyl bromide alkylation at -78°C must avoid polymerization side reactions .

Q. What are common by-products in the synthesis of this compound, and how are they characterized?

  • Ester Hydrolysis By-products : Detectable via LC-MS as carboxylic acid derivatives (e.g., m/z +18 for water addition) .
  • Diastereomeric Impurities : Arise from incomplete stereocontrol. Chiral GC or SFC can quantify these, with thresholds <1% for pharmaceutical-grade material .

Methodological Considerations

  • Optimization Workflow : Use DoE (Design of Experiments) to screen parameters (temperature, catalyst loading) in palladium-mediated steps .
  • Scale-Up Challenges : Transition from batch to flow chemistry for exothermic steps (e.g., LDA reactions) improves safety and reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate
Reactant of Route 2
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1-Tert-butyl 2-methyl 2-propylpiperidine-1,2-dicarboxylate

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